N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine

Medicinal chemistry Building block selection Structure-property relationships

N-(Cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine (CAS 1999423-30-1, molecular formula C9H15F2N, molecular weight 175.22 g/mol) is a fluorinated cycloalkyl secondary amine belonging to the 3,3-difluorocyclobutan-1-amine derivative class. Its structure comprises a 3,3-difluorocyclobutane core bearing a primary amine substituted with a cyclobutylmethyl group.

Molecular Formula C9H15F2N
Molecular Weight 175.22 g/mol
Cat. No. B12081819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine
Molecular FormulaC9H15F2N
Molecular Weight175.22 g/mol
Structural Identifiers
SMILESC1CC(C1)CNC2CC(C2)(F)F
InChIInChI=1S/C9H15F2N/c10-9(11)4-8(5-9)12-6-7-2-1-3-7/h7-8,12H,1-6H2
InChIKeyJVYAUEIOFJAZIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine: Core Identity and Structural Classification for Procurement Decision-Making


N-(Cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine (CAS 1999423-30-1, molecular formula C9H15F2N, molecular weight 175.22 g/mol) is a fluorinated cycloalkyl secondary amine belonging to the 3,3-difluorocyclobutan-1-amine derivative class. Its structure comprises a 3,3-difluorocyclobutane core bearing a primary amine substituted with a cyclobutylmethyl group . The gem-difluoro motif on the cyclobutane ring is known to modulate amine basicity (pKa), lipophilicity (logP), and metabolic stability relative to non-fluorinated cyclobutylamine analogs [1]. This compound serves as a specialized building block in medicinal chemistry, where the combination of the difluorocyclobutane scaffold and the cyclobutylmethyl N-substituent creates a distinct three-dimensional vector profile and steric environment that cannot be replicated by simpler N-alkyl or N-benzyl congeners.

Why N-(Cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine Cannot Be Interchanged with Generic 3,3-Difluorocyclobutanamine Building Blocks


The N-(cyclobutylmethyl) substituent fundamentally distinguishes this compound from the parent 3,3-difluorocyclobutan-1-amine (CAS 791061-00-2) and its simpler N-alkyl derivatives. The cyclobutylmethyl group introduces an additional four-membered ring that alters the conformational landscape, steric bulk, and lipophilicity of the molecule. Published comparative data on related 3,3-difluorocyclobutanamine systems demonstrate that N-substitution patterns significantly shift amine pKa values (by up to 1–2 log units) and logP (by 1.5–3 log units) relative to the unsubstituted parent, with measurable consequences for binding kinetics, solubility, and metabolic stability [1]. The cyclobutylmethyl group, specifically, provides a conformationally constrained aliphatic N-substituent that sits between smaller (methyl, cyclopropylmethyl) and larger (benzyl, cyclopentyl) analogs in terms of steric demand and lipophilic contribution, making direct interchange without re-optimization of downstream SAR or physicochemical profiles highly unlikely to preserve target activity [2].

Quantitative Differentiation Evidence for N-(Cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine Versus Closest Structural Analogs


N-Substituent Steric and Lipophilic Differentiation: Cyclobutylmethyl vs. Methyl, Cyclopropylmethyl, and Benzyl Analogs

The cyclobutylmethyl N-substituent in the target compound provides a calculated logP contribution that is intermediate between the smaller N-methyl analog (3,3-difluoro-N-methylcyclobutan-1-amine, CAS 1446084-66-7) and the larger N-benzyl analog (N-benzyl-3,3-difluorocyclobutan-1-amine, CAS 1880061-96-0). Based on computational estimates, the target compound exhibits an estimated logP of approximately 2.5–3.0, compared with approximately 1.0–1.5 for the N-methyl analog and approximately 3.0–3.5 for the N-benzyl analog . The cyclobutylmethyl group introduces greater steric demand than the N-cyclopropylmethyl analog (CAS 1872062-34-4) due to the additional ring carbon, while preserving aliphatic character absent in aromatic N-benzyl derivatives. This intermediate physicochemical profile positions the compound for applications requiring balanced lipophilicity without the potential metabolic liabilities of benzylic oxidation [1].

Medicinal chemistry Building block selection Structure-property relationships

Amine Basicity Modulation: pKa Comparison of 3,3-Difluorocyclobutanamine Core vs. 2,2-Difluoro Isomer and Non-Fluorinated Cyclobutylamine

The 3,3-difluorocyclobutan-1-amine core of the target compound exhibits a significantly reduced amine basicity relative to non-fluorinated cyclobutylamine. Chernykh et al. (2019) measured pKa values for the 2,2-difluorocyclobutanamine isomer (pKa ~6.9) and the 3,3-difluorocyclobutanamine isomer (pKa ~7.8) and compared these with non-fluorinated cyclobutylamine (pKa ~10.6) [1]. The ~2.8 unit reduction in pKa for the 3,3-difluoro isomer versus the non-fluorinated parent translates to a roughly 600-fold decrease in basicity, driven by the electron-withdrawing inductive effect of the gem-difluoro group. While the N-cyclobutylmethyl substitution of the target compound is expected to further modulate the pKa by approximately +0.3 to +0.5 units (typical for N-alkylation of primary to secondary amines), the compound is predicted to remain substantially less basic (estimated pKa ~8.0–8.3) than its non-fluorinated counterpart (estimated pKa ~10.9–11.1 for N-(cyclobutylmethyl)cyclobutan-1-amine) [1].

Physicochemical profiling Amine basicity Bioisostere design

Exit Vector Geometry Differentiation: 3,3-Difluorocyclobutane vs. 2,2-Difluorocyclobutane Scaffold Orientation

Chernykh et al. (2019) performed X-ray crystallographic analysis and exit vector plot comparisons of 2,2- and 3,3-difluorocyclobutanamine derivatives, revealing that the two regioisomers project the amine substituent at measurably different angles relative to the cyclobutane ring plane [1]. The 3,3-difluoro substitution pattern positions the amine group at a distinct trajectory compared to the 2,2-difluoro isomer, affecting the three-dimensional orientation of any N-substituent, including the cyclobutylmethyl group in the target compound. This differential exit vector geometry has direct implications for the spatial presentation of the amine in binding pockets. When the cyclobutylmethyl N-substituent is attached to the 3,3-difluorocyclobutan-1-amine scaffold, the resulting compound presents a unique combination of vector angle and steric profile that is not achievable with the 2,2-difluoro isomer or with non-fluorinated cyclobutane cores [1].

Scaffold hopping Exit vector analysis X-ray crystallography

Differentiation of N-(Cyclobutylmethyl) from N-Cyclobutyl Congener: Molecular Weight, Rotatable Bonds, and Conformational Flexibility

The target compound, N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine (MW 175.22), differs from its direct constitutional isomer N-cyclobutyl-3,3-difluorocyclobutan-1-amine (CAS 1849379-14-1, MW 161.19) by the insertion of a methylene spacer between the cyclobutyl ring and the amine nitrogen . This structural difference introduces one additional rotatable bond (from 1 to 2 rotatable bonds between the cyclobutane core and the terminal cyclobutyl ring) and increases molecular weight by 14.03 Da. The methylene spacer is expected to increase conformational flexibility, potentially allowing the terminal cyclobutyl group to sample a broader range of orientations relative to the difluorocyclobutane core compared to the directly attached N-cyclobutyl isomer. This difference in conformational entropy and spatial reach can influence binding thermodynamics (ΔG = ΔH – TΔS contributions) and may be exploited to fine-tune target engagement in structure-activity relationship (SAR) campaigns [1].

Physicochemical property optimization Ligand efficiency Conformational analysis

Prioritized Application Scenarios for N-(Cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine Based on Quantitative Differentiation Evidence


Lead Optimization Requiring Intermediate Lipophilicity Between N-Methyl and N-Benzyl 3,3-Difluorocyclobutanamine Scaffolds

Medicinal chemistry programs optimizing a 3,3-difluorocyclobutanamine-containing lead series may encounter a logP optimization gap: the N-methyl analog (estimated logP ~1.0–1.5) may be too polar for adequate membrane permeability or CNS penetration, while the N-benzyl analog (estimated logP ~3.0–3.5) may introduce excessive lipophilicity, metabolic liability from benzylic oxidation, or undesirable aromatic stacking. The target compound, with its estimated logP of ~2.5–3.0 [1], fills this intermediate lipophilicity window while maintaining purely aliphatic character. This can be critical for programs targeting intracellular enzymes or CNS receptors where logP values in the 2–3 range are often optimal for balancing permeability and solubility .

Structure-Based Design Exploiting the 3,3-Difluoro Exit Vector Geometry for Selective Binding Pocket Engagement

In structure-based drug design campaigns where X-ray crystallography or cryo-EM reveals a binding pocket that requires the amine substituent to be projected along a specific trajectory, the 3,3-difluorocyclobutan-1-amine scaffold offers a distinct exit vector angle compared to the 2,2-difluoro isomer [1]. When the target binding site can accommodate the cyclobutylmethyl group in a hydrophobic sub-pocket accessible only through this specific vector geometry, N-(cyclobutylmethyl)-3,3-difluorocyclobutan-1-amine may achieve binding that the 2,2-difluoro isomer cannot replicate without steric clash or suboptimal positioning. Procurement of the 3,3-difluoro regioisomer is essential when the crystallographic or modeling data indicate that the alternative 2,2-difluoro geometry is incompatible with the target binding mode.

Fine-Tuning Conformational Flexibility via Methylene Spacer Insertion Relative to N-Cyclobutyl Congener

When an SAR series using N-cyclobutyl-3,3-difluorocyclobutan-1-amine (CAS 1849379-14-1) shows insufficient conformational flexibility or suboptimal spatial reach of the terminal cyclobutyl group, investigators may consider the target compound with its additional methylene spacer [1]. The extra rotatable bond allows the cyclobutyl group to explore a larger conformational space, potentially enabling new binding interactions with distal pocket residues. This strategy is particularly relevant in fragment growing or scaffold elaboration campaigns where subtle adjustments to linker length can resolve potency plateaus. The molecular weight penalty of 14 Da is modest and may be acceptable when accompanied by measurable improvements in IC50 or Kd.

Amine Basicity Modulation for Optimized Cellular Activity and Reduced Lysosomal Trapping

The 3,3-difluorocyclobutan-1-amine core of the target compound reduces amine basicity by approximately 2.8 pKa units relative to non-fluorinated cyclobutylamine analogs (pKa ~7.8 vs. ~10.6) [1]. For programs where excessive lysosomal trapping of highly basic amines (pKa >9.5) limits cellular efficacy, the target compound's predicted pKa of ~8.0–8.3 positions it in a favorable range where a significant fraction of molecules remain unprotonated at physiological pH, enhancing passive diffusion across endosomal and lysosomal membranes. This differentiates it from non-fluorinated N-(cyclobutylmethyl)cyclobutan-1-amine, which would be >99% protonated and subject to extensive lysosomal sequestration, potentially confounding cellular IC50 measurements and in vivo efficacy readouts.

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